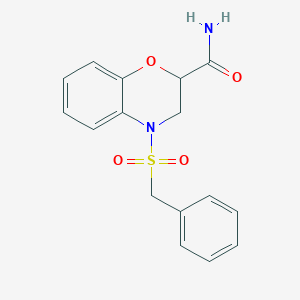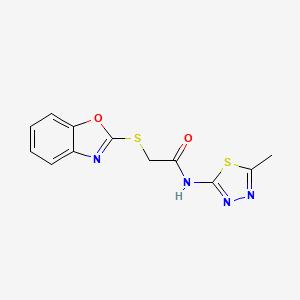
4-(benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Übersicht
Beschreibung
Sulfonyl compounds, such as those containing the benzylsulfonyl group, are prevalent in various fields of chemistry and biology due to their diverse properties and functionalities . They can be converted into numerous derivatives and have been widely used as important building blocks for the manufacture of various products .
Synthesis Analysis
The synthesis of sulfonyl compounds often involves the use of sulfonyl chlorides or bromides . For example, Montelongo’s group developed a strategy for the synthesis of sulfonyl chlorides and bromides by the oxidation of thiols using NCS/NBS-iPrOH as an oxyhalogenation reagent .Molecular Structure Analysis
The molecular structure of sulfonyl compounds can be complex and varies depending on the specific compound. For example, the molecular formula of 4-(Benzylsulfonyl)benzoate, a similar compound, is C14H11O4S .Chemical Reactions Analysis
Sulfonyl compounds can undergo diverse desulfitative cross-couplings and serve as arylating agents . They can also react with various nucleophiles, permitting the synthesis of complex sulfonamides and sulfonates .Physical And Chemical Properties Analysis
Physical and chemical properties of sulfonyl compounds can vary widely. These properties include color, density, hardness, melting and boiling points, and solubility .Wissenschaftliche Forschungsanwendungen
Antibacterial Inhibitors
This compound has been used in the synthesis of new quinazolin-2,4-diones, which have shown potent antibacterial activities . These compounds were evaluated against two different Gram-negative bacterial strains (Escherichia coli ATCC 25955, Pseudomonas aeruginosa ATCC 10145) and two Gram-positive bacterial strains (Bacillus subtilis ATCC 6633 and Staphylococcus aureus NRRL B-767) . Especially, compound 13 exhibited remarkable antibacterial activity against these pathogens, comparable to the standard drug ciprofloxacin .
Antimalarial Agents
The compound has been used in the synthesis of 4-benzylsulfanyl and 4-benzylsulfonyl chalcone derivatives, which have shown promising antimalarial activity . These compounds were evaluated in vitro and in vivo against a chloroquine-susceptible strain of Plasmodium berghei . Compounds 9, 21, 33, and 37 showed enhanced antimalarial activity in vivo and may reduce malaria progression in this model through a mechanism related to the inhibition of hemozoin formation .
In Silico Docking Studies
The compound has been used in in silico docking studies against the target thymidine phosphorylase enzyme (PDB ID: 4EAD) . The compound 3-[4-(6-phenyl-6,7-dihydro-5-oxa-9-aza-benzocyclohepten-8-yl)-phenyl]-1H-quinazolin-2,4-dione 13 with the highest binding affinity showed a strong fit to the active site of the tested enzyme, indicating 13 as a promising drug candidate for designing and developing novel classes of antibiotics .
Structure-Activity Relationship (SAR) Studies
The compound has been used in SAR studies to give guidance about the effective molecules that could play an important role in identifying potential antibacterial agents . Also, SAR studies were conducted to better understand the effect shown by these compounds in antimalarial activity .
Drug-likeness and Physicochemical Parameters Investigation
The compound has been used in in silico investigation of drug-likeness and physicochemical parameters of the newly synthesized molecules . This helps in identifying the potential of these molecules as drug candidates.
Hemin-dependent Studies
The compound has been used in hemin-dependent studies to unfold the mechanism of action of these synthesized hybrid molecules . This helps in understanding how these compounds interact with heme, a crucial component in the life cycle of malaria parasites.
Wirkmechanismus
Target of Action
Similar compounds have been known to target various proteins or enzymes involved in critical biological processes .
Mode of Action
This could result in alterations in cellular functions, leading to the desired therapeutic effects .
Biochemical Pathways
The downstream effects of these interactions would depend on the specific roles of these pathways in cellular function .
Pharmacokinetics
These properties play a crucial role in determining the compound’s bioavailability, which in turn influences its efficacy .
Result of Action
Similar compounds have shown inhibitory activity against certain biological processes, suggesting potential therapeutic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability .
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of sulfonyl compounds are vast. They have been widely used as important building blocks for the manufacture of various products and have also exhibited important applications in building synthetic receptors and catalysts . The development of new synthetic methods and the exploration of their biological activities are potential future directions .
Eigenschaften
IUPAC Name |
4-benzylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c17-16(19)15-10-18(13-8-4-5-9-14(13)22-15)23(20,21)11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINJKHILTAHHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4854723.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4854728.png)
![4-tert-butyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]benzamide](/img/structure/B4854740.png)
![2-(benzylthio)-4-[2-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4854745.png)
![4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-5H-naphtho[1,8-bc]furan-5-one](/img/structure/B4854750.png)

![1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole](/img/structure/B4854756.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4854770.png)
![ethyl 4-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4854778.png)
![3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamide](/img/structure/B4854780.png)
![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-methylbenzoic acid](/img/structure/B4854786.png)
![{2-bromo-6-chloro-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4854795.png)

![2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4854822.png)